molecular formula C10H13NO2 B13591626 3-(Morpholin-3-yl)phenol

3-(Morpholin-3-yl)phenol

Katalognummer: B13591626
Molekulargewicht: 179.22 g/mol
InChI-Schlüssel: YVEBKSBZUBRRIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Morpholin-3-yl)phenol is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol It features a phenol group substituted with a morpholine ring at the third position

Vorbereitungsmethoden

The synthesis of 3-(Morpholin-3-yl)phenol typically involves the reaction of phenol derivatives with morpholine under specific conditions. One common method involves the use of 3-bromophenol and morpholine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

3-(Morpholin-3-yl)phenol undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

3-(Morpholin-3-yl)phenol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(Morpholin-3-yl)phenol involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit kinases involved in cell cycle regulation, leading to potential anticancer effects .

Vergleich Mit ähnlichen Verbindungen

3-(Morpholin-3-yl)phenol can be compared with other similar compounds, such as:

    3-(Morpholin-4-yl)phenol: Similar structure but with the morpholine ring attached at the fourth position.

    3-(Piperidin-3-yl)phenol: Contains a piperidine ring instead of a morpholine ring.

    3-(Pyrrolidin-3-yl)phenol: Features a pyrrolidine ring in place of the morpholine ring.

These compounds share similar chemical properties but differ in their biological activities and applications, highlighting the unique potential of this compound in various fields .

Eigenschaften

Molekularformel

C10H13NO2

Molekulargewicht

179.22 g/mol

IUPAC-Name

3-morpholin-3-ylphenol

InChI

InChI=1S/C10H13NO2/c12-9-3-1-2-8(6-9)10-7-13-5-4-11-10/h1-3,6,10-12H,4-5,7H2

InChI-Schlüssel

YVEBKSBZUBRRIY-UHFFFAOYSA-N

Kanonische SMILES

C1COCC(N1)C2=CC(=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.